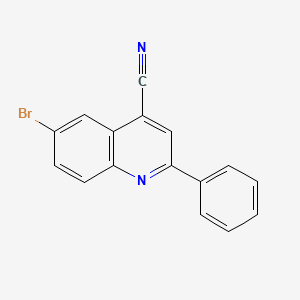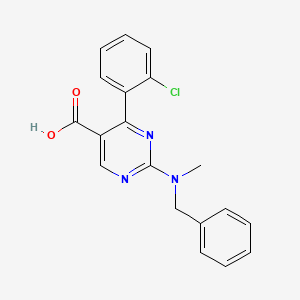
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine class of chemicals. This compound is characterized by its complex structure, which includes a benzyl group, a methylamino group, a chlorophenyl group, and a carboxylic acid group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine ring.
Attachment of the Benzyl(methyl)amino Group: This step involves the alkylation of the amino group on the pyrimidine ring with benzyl chloride and methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylamino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(Methylamino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(Benzyl(methyl)amino)-4-phenylpyrimidine-5-carboxylic acid
Uniqueness
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both benzyl and methyl groups attached to the amino group, as well as the chlorophenyl group on the pyrimidine ring. This unique combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H16ClN3O2 |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2-[benzyl(methyl)amino]-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C19H16ClN3O2/c1-23(12-13-7-3-2-4-8-13)19-21-11-15(18(24)25)17(22-19)14-9-5-6-10-16(14)20/h2-11H,12H2,1H3,(H,24,25) |
InChI-Schlüssel |
JQYLQNLANICGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


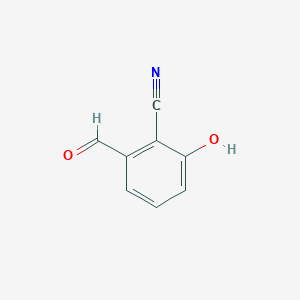
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
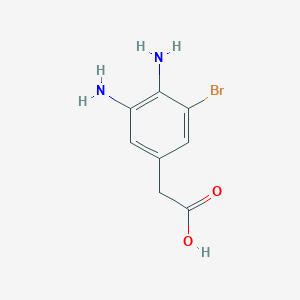
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
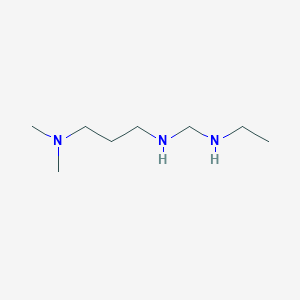
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)

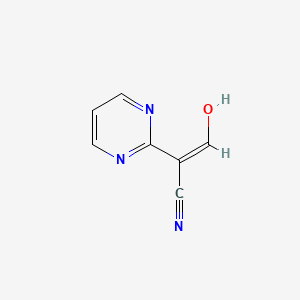
![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
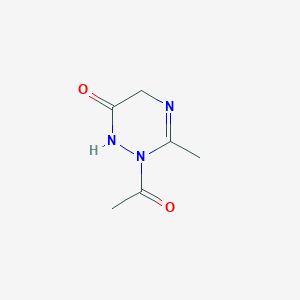
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)

![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)
